

Buflomedil: Historical Dosage, Mechanism of Action, and Research Protocols

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Compound of Interest

Compound Name: *Buflomedil pyridoxal phosphate*

Cat. No.: B008552

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Disclaimer: Buflomedil is a vasoactive agent that has been suspended and withdrawn from markets in the European Union and other regions. This action was taken due to a narrow therapeutic index and the risk of serious, sometimes fatal, neurological and cardiological side effects, particularly in cases of accidental or intentional overdose.[\[1\]](#)[\[2\]](#) The data presented here is for informational and historical research purposes only and should not be interpreted as a recommendation for its use. Researchers must adhere to all local regulations and conduct thorough safety and ethical reviews before considering any study involving this compound.

While the query specified "**Buflomedil pyridoxal phosphate**," the overwhelming majority of available research literature pertains to Buflomedil Hydrochloride. The following information is based on studies of Buflomedil and its hydrochloride salt.

Historical Clinical Dosage and Administration

Buflomedil has been administered orally and via injection in past clinical studies for conditions such as peripheral arterial occlusive disease (PAOD) and intermittent claudication.[\[1\]](#)[\[3\]](#)[\[4\]](#) Dosages varied based on the administration route and the severity of the condition being treated.

Table 1: Summary of Historical Clinical Dosages for Buflomedil Hydrochloride

Route of Administration	Dosage Range	Frequency	Indication(s)	Reference(s)
Oral (P.O.)	150 - 300 mg	12 hourly (Twice daily)	Intermittent Claudication, Chronic Arterial Occlusive Disease	[4][5]
Oral (P.O.)	600 mg	Daily	Intermittent Claudication, Alzheimer's-type Senile Dementia	[6][7]
Oral (P.O.)	450 mg	Daily	Chronic Cerebrovascular Insufficiency	[8]
Intramuscular (I.M.)	50 mg	12 hourly (Twice daily)	Not specified	[4]
Intravenous (I.V.)	50 - 100 mg	12 hourly (Twice daily)	Not specified	[4]
Intravenous (I.V.)	100 mg	Daily	Chronic Cerebrovascular Insufficiency	[8]

Note: Due to safety concerns, higher dosage forms (e.g., 300 mg tablets) were withdrawn in some regions before the full market suspension.[9] Dose adaptation was recommended for patients with renal insufficiency.[9][10]

Mechanism of Action

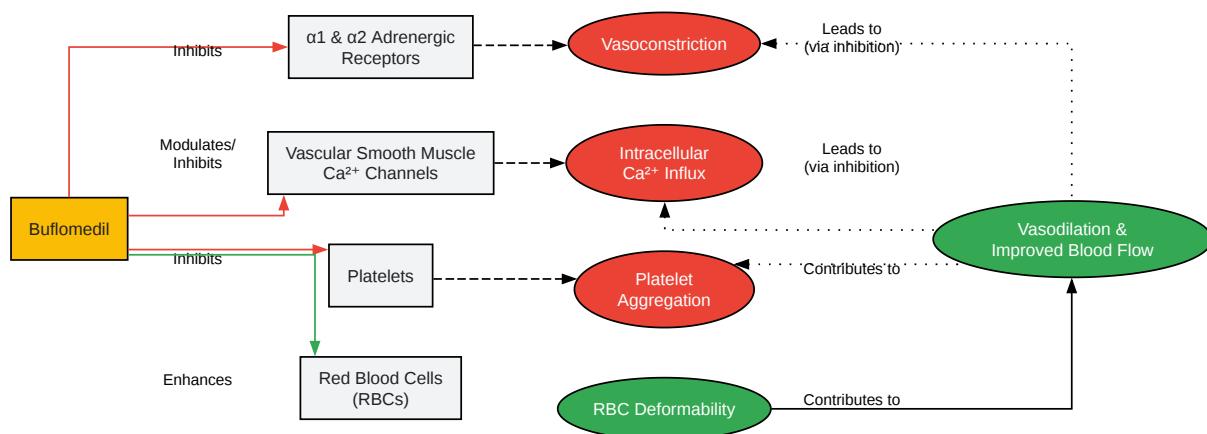
Buflomedil exhibits a multifaceted mechanism of action primarily aimed at improving blood flow through vasodilation and enhancing microcirculation.[3][11][12]

- Alpha-Adrenergic Receptor Antagonism: Buflomedil acts as a non-selective antagonist of both alpha-1 and alpha-2 adrenergic receptors.[3][11] By blocking these receptors on

vascular smooth muscle cells, it inhibits catecholamine-induced vasoconstriction, leading to vasodilation and increased blood flow.[11][13]

- Calcium Channel Modulation: The drug modulates calcium channels in vascular smooth muscle cells, reducing the intracellular influx of calcium ions.[3][11] Since calcium is essential for muscle contraction, this effect promotes muscle relaxation and contributes to its vasodilatory effect.[11][13]
- Hemorheological Effects: Buflomedil improves blood rheology by enhancing the deformability of red blood cells, which facilitates their passage through narrow capillaries.[11][14]
- Anti-Platelet Aggregation: It possesses anti-platelet properties, inhibiting enzymes involved in platelet activation and reducing the tendency for platelets to aggregate and form clots.[3][13][15] It significantly inhibits epinephrine-induced aggregation and shows weak inhibition of ADP- and collagen-induced aggregation.[15]

The combination of these actions makes Buflomedil a potent agent for improving tissue perfusion in ischemic conditions.[12]



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Fig. 1: Buflomedil's multifaceted mechanism of action.

General Experimental Protocols for Vasoactive Compound Research

The following protocols describe generalized workflows for assessing the efficacy and mechanism of vasoactive compounds like Buflomedil in a preclinical research setting. These are not specific administration protocols but rather templates for experimental design.

A. In Vitro Assessment of Vasoactivity

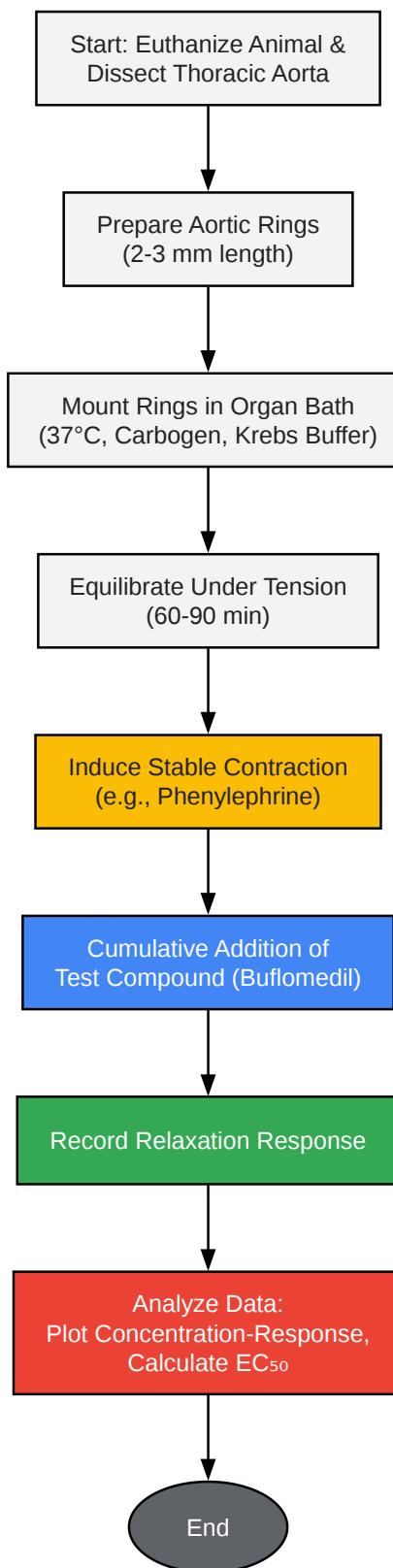
This protocol outlines a method for studying the direct effect of a compound on isolated blood vessels.

Objective: To determine the vasodilatory or vasoconstrictive properties of a test compound on isolated aortic rings.

Methodology:

- **Tissue Preparation:**
 - Humanely euthanize a research animal (e.g., rat) according to institutionally approved ethical guidelines.
 - Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer.
 - Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
- **Organ Bath Setup:**
 - Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing Krebs-Henseleit buffer.
 - Maintain the buffer at 37°C and continuously bubble with carbogen (95% O₂, 5% CO₂).
 - Connect the upper hook to an isometric force transducer to record changes in tension.
- **Experiment Execution:**

- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
 - Induce a stable contraction using a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
 - Once the contraction is stable, add the test compound (e.g., Buflomedil) in a cumulative, concentration-dependent manner.
 - Record the relaxation response at each concentration.
- Data Analysis:
 - Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
 - Plot the concentration-response curve and calculate the EC₅₀ (half-maximal effective concentration).



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Fig. 2: Workflow for in vitro vasoactivity assessment.

B. In Vivo Assessment in a Peripheral Ischemia Model

This protocol provides a general framework for evaluating a compound's ability to improve blood flow in a live animal model of peripheral arterial disease.

Objective: To assess the effect of a test compound on blood perfusion recovery following surgically induced hindlimb ischemia.

Methodology:

- Animal Model Creation:
 - Anesthetize the research animal (e.g., mouse or rat) following approved protocols.
 - Surgically expose and ligate the femoral artery and its major branches in one hindlimb to induce ischemia. The contralateral limb serves as a non-ischemic control.
- Compound Administration:
 - Divide animals into treatment and control (vehicle) groups.
 - Administer the test compound (e.g., Buflomedil) or vehicle daily via a relevant route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on historical data and allometric scaling, with extreme caution given Buflomedil's toxicity.[\[4\]](#)[\[15\]](#)
- Blood Perfusion Monitoring:
 - Measure hindlimb blood flow at set time points (e.g., immediately post-surgery, day 3, 7, 14) using Laser Doppler Perfusion Imaging (LDPI).
 - Anesthetize animals for each measurement and maintain their body temperature on a heating pad.
- Data Analysis:
 - Quantify the LDPI signal for both the ischemic and non-ischemic limbs.

- Calculate the perfusion ratio (Ischemic Limb / Non-Ischemic Limb) for each animal at each time point.
- Compare the perfusion recovery over time between the treatment and control groups using appropriate statistical tests (e.g., two-way ANOVA).
- Endpoint Analysis (Optional):
 - At the end of the study, collect tissue samples (e.g., gastrocnemius muscle) from the ischemic limb for histological analysis (e.g., capillary density staining with CD31) or molecular analysis (e.g., qPCR for angiogenic factors).

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